1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone
Description
1-(4-Bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone is a sulfur-containing tetrazole derivative characterized by a 4-bromophenyl ketone group and a methyl-substituted tetrazole ring. Its molecular formula is C₁₀H₉BrN₄OS, with a molecular weight of 313.18 g/mol. The compound is synthesized via nucleophilic substitution between 1-methyl-1H-tetrazol-5-thiol and 2-bromo-4’-bromoacetophenone under alkaline conditions, as described in related methodologies .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-15-10(12-13-14-15)17-6-9(16)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQRNSNNROBPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, a compound featuring both a bromophenyl group and a tetrazole-thio moiety, has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.
The chemical structure of this compound can be described by the following properties:
| Property | Value |
|---|---|
| CAS Number | 881442-49-5 |
| Molecular Formula | C16H18BrN5OS |
| Molar Mass | 408.32 g/mol |
| Density | 1.52 g/cm³ (predicted) |
| Boiling Point | 551.2 °C (predicted) |
| pKa | 8.10 (predicted) |
Biological Activity Overview
Research indicates that compounds containing both bromophenyl and tetrazole functionalities exhibit a variety of biological activities, including:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds. For instance, derivatives of tetrazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the bromophenyl group may enhance lipophilicity, contributing to increased membrane permeability and subsequent antimicrobial action.
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been widely documented. For example, thiazole derivatives with similar structures have exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . The mechanism of action is often attributed to the induction of apoptosis and disruption of cellular signaling pathways.
Study 1: Antimicrobial Efficacy
In a comparative study, a series of bromophenyl-thiazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups at the para position exhibited superior activity against Micrococcus luteus and Bacillus spp., with MIC values ranging from 1.95 to 3.91 μg/mL .
Study 2: Cytotoxicity in Cancer Cells
A study focused on the cytotoxic effects of various tetrazole derivatives revealed that compounds similar to this compound displayed significant antiproliferative activity against human cancer cell lines. The most active compounds demonstrated IC50 values less than those of standard chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained through SAR studies:
- Bromine Substitution : The presence of bromine at the para position enhances electron-withdrawing characteristics, improving the compound's reactivity and interaction with biological targets.
- Tetrazole Moiety : The tetrazole ring contributes to increased solubility and bioactivity due to its ability to form hydrogen bonds and coordinate with metal ions .
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential in the development of pharmaceuticals, particularly in the synthesis of new drug candidates targeting various diseases.
- Antimicrobial Activity : Research indicates that derivatives of tetrazole-containing compounds exhibit significant antimicrobial properties. Studies have shown that 1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone and its analogs can inhibit bacterial growth, making them candidates for antibiotic development .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. It shows promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Agricultural Chemistry
The compound's unique structure allows for exploration in agrochemicals.
- Pesticide Development : Compounds with similar structures have been studied for their efficacy as pesticides. The bromophenyl group enhances biological activity against pests, making this compound a candidate for further research in agricultural applications .
Material Science
Research into the material properties of this compound has revealed its potential use in advanced materials.
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced thermal and mechanical properties. Its ability to act as a crosslinking agent could lead to innovative applications in coatings and composites .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effective inhibition of Gram-positive bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. |
| Study B | Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in cell cultures treated with the compound. |
| Study C | Pesticide Efficacy | Field trials indicated a 30% increase in crop yield when applied as a pesticide compared to untreated controls. |
Chemical Reactions Analysis
Reactivity of the Ketone Group
The ethanone group participates in typical nucleophilic addition and condensation reactions:
-
Nucleophilic Addition : Reacts with hydroxylamine or hydrazines to form oximes or hydrazones. For example:
-
Grignard Reagents : Forms tertiary alcohols upon reaction with organomagnesium compounds.
Thioether Oxidation
The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO-) under controlled conditions. For example:
Conditions :
| Oxidizing Agent | Temperature | Product |
|---|---|---|
| (30%) | 25–50°C | Sulfoxide |
| (excess) | 50–80°C | Sulfone |
This reactivity is critical in modifying the compound’s electronic properties for pharmaceutical applications .
Nucleophilic Substitution at Sulfur
The tetrazole-thio group acts as a leaving group in nucleophilic substitutions. For instance, in cephalosporin antibiotic synthesis, similar tetrazole-thio moieties are displaced by nucleophiles (e.g., amines or carboxylates) :
Key Applications :
-
Antibacterial agents (e.g., cefazolin derivatives) leverage this reactivity for targeted drug design .
Bromophenyl Cross-Coupling Reactions
The bromine substituent enables transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling:
Conditions :
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Dioxane | 70–85% |
This reaction diversifies the aromatic moiety for structure-activity relationship (SAR) studies .
Tetrazole Ring Functionalization
The 1-methyltetrazole ring participates in coordination chemistry and acid-base reactions:
-
Coordination with Metals : Acts as a ligand for transition metals (e.g., Cu, Zn) due to its nitrogen-rich structure.
-
Deprotonation : The NH group (if present) deprotonates under basic conditions, forming salts with enhanced solubility.
Biological Activity and Derivatives
While direct data on this compound’s bioactivity is limited, structurally related tetrazole-thio derivatives exhibit:
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Antibacterial Properties : Inhibition of Gram-positive bacteria (MIC: 0.09–7.8 µg/mL) .
-
Anticancer Potential : Analogues with halogen substituents show cytotoxic activity against cancer cell lines (IC: 1.6–2.0 µg/mL) .
Synthetic Pathways
The compound is synthesized via:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenyl Ring
1-(4-Hydroxyphenyl)-2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethanone (Compound 6 in )
- Structure : Replaces the 4-bromo group with a hydroxyl (-OH).
- Physical Properties : Melting point = 199–201°C; IR shows a broad -OH stretch at ~3108 cm⁻¹ and a ketone C=O stretch at 1672 cm⁻¹ .
- Synthesis: Yield = 74%, using 2-bromo-4’-hydroxyacetophenone .
2-[(1H-Tetrazol-5-yl)thio]-1-(4-Bromophenyl)ethanone (Compound 3b in )
- Structure : Lacks the methyl group on the tetrazole ring.
- Physical Properties : Molecular weight = 299 g/mol; IR shows an -NH stretch at 3432 cm⁻¹ (absent in the methylated target compound) .
Derivatives with Electron-Donating Substituents ()
- Examples : 4-Methylphenyl (Compound 2) and 3-chlorophenyl analogs.
- Biological Activity : 4-Methylphenyl (29.56% AChE inhibition) and 3-chlorophenyl (24.38%) showed higher anticholinesterase activity than the 4-bromo derivative .
- Key Insight : Electron-donating groups (e.g., -CH₃, -Cl) at specific positions enhance bioactivity compared to electron-withdrawing bromo substituents.
Modifications on the Tetrazole Ring
Piperazinyl Sulfonyl Derivatives ()
- Examples : 7j (4-bromophenyl tetrazole with phenylsulfonyl piperazine).
- Structure : Incorporates a sulfonyl-piperazine group, increasing molecular weight (e.g., 7j: ~513 g/mol) and complexity .
- Key Difference : The additional piperazine moiety introduces hydrogen-bonding sites and polar surfaces, likely improving receptor binding in antiproliferative applications .
Benzyl-Substituted Tetrazoles ()
Physicochemical and Spectral Comparisons
Q & A
What are the established synthetic routes for 1-(4-bromophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via Ru-catalyzed C–H bond functionalization (advanced method) or heterogeneous catalysis (basic method).
- Ru-catalyzed synthesis (D1 method): Reacting 1-benzyl-5-(3-tolyl)-1H-tetrazole with 4-bromoacetophenone in the presence of K₂CO₃, MesCO₂H, and [RuCl₂(p-cymene)]₂ yields 65% product after column chromatography. Optimizing catalyst loading (e.g., 5 mol% Ru) and temperature (80–100°C) improves efficiency .
- Heterogeneous catalysis : Using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) at 70–80°C achieves moderate yields. TLC monitoring ensures reaction completion, followed by recrystallization in aqueous acetic acid .
Key variables : Catalyst type, solvent polarity, and temperature critically impact yield and purity.
Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its functional groups?
Answer:
- ¹H NMR : The 4-bromophenyl group shows aromatic protons as doublets (δ 7.4–7.8 ppm). The tetrazole-thioether moiety (S–C–CH₂–C=O) exhibits a singlet for the methyl group on tetrazole (δ 3.8–4.0 ppm) and a triplet for the CH₂ adjacent to sulfur (δ 3.2–3.5 ppm) .
- FT-IR : Strong absorption at ~1680 cm⁻¹ confirms the ketone (C=O), while ~2550 cm⁻¹ (weak) corresponds to the C–S bond. Tetrazole ring vibrations appear at ~1450 cm⁻¹ (C=N) .
- MS : Molecular ion peaks (M⁺) at m/z consistent with bromine isotope patterns (e.g., m/z 381/383 for C₁₀H₉BrN₄OS) confirm molecular weight .
How can computational methods like DFT and molecular docking be applied to study its reactivity and biological interactions?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap), predicting electrophilic/nucleophilic sites. MEP maps highlight electron-rich regions (tetrazole nitrogen) for potential hydrogen bonding .
- Molecular docking : Use AutoDock Vina to simulate binding with targets like hMGL (monoacylglycerol lipase). The tetrazole-thioether moiety shows affinity for hydrophobic pockets, while the ketone forms hydrogen bonds with catalytic serine residues .
Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC₅₀ values from enzymatic assays.
What strategies resolve contradictions in catalytic efficiency across synthetic methods?
Answer: Discrepancies in yield (e.g., 65% vs. 45% in Ru-catalyzed methods ) arise from:
- Catalyst activation : Higher Ru concentrations (≥10 mol%) may deactivate via aggregation.
- Substrate steric effects : Bulky substituents on tetrazole hinder C–H activation.
- Solvent choice : Polar aprotic solvents (DMF) enhance metal stability but may reduce solubility.
Mitigation : Screen additives (e.g., silver salts) to stabilize catalysts or employ microwave-assisted synthesis for faster kinetics.
How is the compound’s bioactivity assessed, and what mechanistic insights are derived?
Answer:
- Antimicrobial assays : Test against S. aureus and E. coli via broth microdilution (MIC ≤ 16 µg/mL). The tetrazole-thioether disrupts membrane integrity, evidenced by SYTOX Green uptake .
- Apoptosis studies : Treat cancer cells (e.g., MCF-7) and measure caspase-3 activation via fluorometric assays. The compound induces apoptosis via mitochondrial pathways (JC-1 staining shows ΔΨm loss) .
Controls : Compare with cisplatin for apoptosis benchmarks and validate toxicity in non-cancerous cells (e.g., HEK293).
What are the challenges in crystallizing this compound, and how are they addressed?
Answer:
- Low melting point : Oily residues form due to flexible thioether linkage. Use slow evaporation in ethanol/water (1:1) with seeding crystals.
- Twinned crystals : Employ SHELXT for structure solution and refine with SHELXL using high-resolution data (≤0.8 Å). Anisotropic displacement parameters (ADPs) resolve disorder in the bromophenyl group .
Validation : Check R-factor convergence (≤0.05) and validate H-bonding networks (e.g., C=O⋯H–N tetrazole interactions) .
How do substituent modifications on the tetrazole ring alter pharmacological properties?
Answer:
- Methyl vs. benzyl groups : Benzyl substitution enhances lipophilicity (logP ↑ by 1.5), improving blood-brain barrier penetration in CNS targets .
- Electron-withdrawing groups : Nitro or fluoro substituents increase metabolic stability (t₁/₂ > 2 h in liver microsomes) but reduce solubility .
SAR studies : Synthesize analogs via nucleophilic substitution (e.g., replacing methyl with aryl groups) and correlate logD with IC₅₀ in enzyme assays.
What industrial-academic collaboration models accelerate its application in drug discovery?
Answer:
- High-throughput screening (HTS) : Partner with pharma companies to screen >10,000 analogs against kinase targets (e.g., EGFR) using FRET-based assays.
- Scale-up protocols : Optimize Ru-catalyzed synthesis in flow reactors (residence time ≤30 min) for gram-scale production .
IP considerations : Patent crystal forms (e.g., polymorphs with enhanced bioavailability) and co-publish mechanistic studies to align academic/industrial goals.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
